

application of N-methylbenzohydrazide in crop protection as an insecticide

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Compound of Interest

Compound Name: *N-methylbenzohydrazide*

Cat. No.: B074021

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Application Notes & Protocols: N-methylbenzohydrazide in Crop Protection

A Foundational Guide for the Development of a Novel Insecticidal Active Ingredient

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal and agricultural chemistry, giving rise to a multitude of compounds with diverse biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][2] This document provides a comprehensive technical guide for the investigation of **N-methylbenzohydrazide** as a potential new active ingredient for insecticide development. Recognizing the limited volume of publicly available data on this specific molecule, this guide establishes a foundational framework for its synthesis, characterization, and evaluation. We extrapolate from established principles and closely related diacylhydrazine insecticides to propose a likely mechanism of action and provide detailed, field-proven protocols for bio-efficacy testing, formulation, and preliminary safety assessments. The objective is to equip researchers with the necessary theoretical grounding and practical methodologies to systematically explore the utility of **N-methylbenzohydrazide** in modern crop protection strategies.

Synthesis and Physicochemical Characterization

The logical first step in evaluating any novel compound is a reliable and scalable synthesis route, followed by rigorous characterization to confirm its identity and purity.

Chemical Identity

Property	Value	Source
IUPAC Name	N'-methylbenzohydrazide	ChemSynthesis
CAS Number	1483-24-5	ChemSynthesis
Molecular Formula	C ₈ H ₁₀ N ₂ O	[3]
Molecular Weight	150.18 g/mol	[3]
Structure		[3]

Proposed Synthesis Protocol

The synthesis of **N-methylbenzohydrazide** can be efficiently achieved via a two-step process adapted from established methods for analogous compounds.[1][4] The general workflow involves the formation of a benzohydrazide from its corresponding ester, followed by N-alkylation.

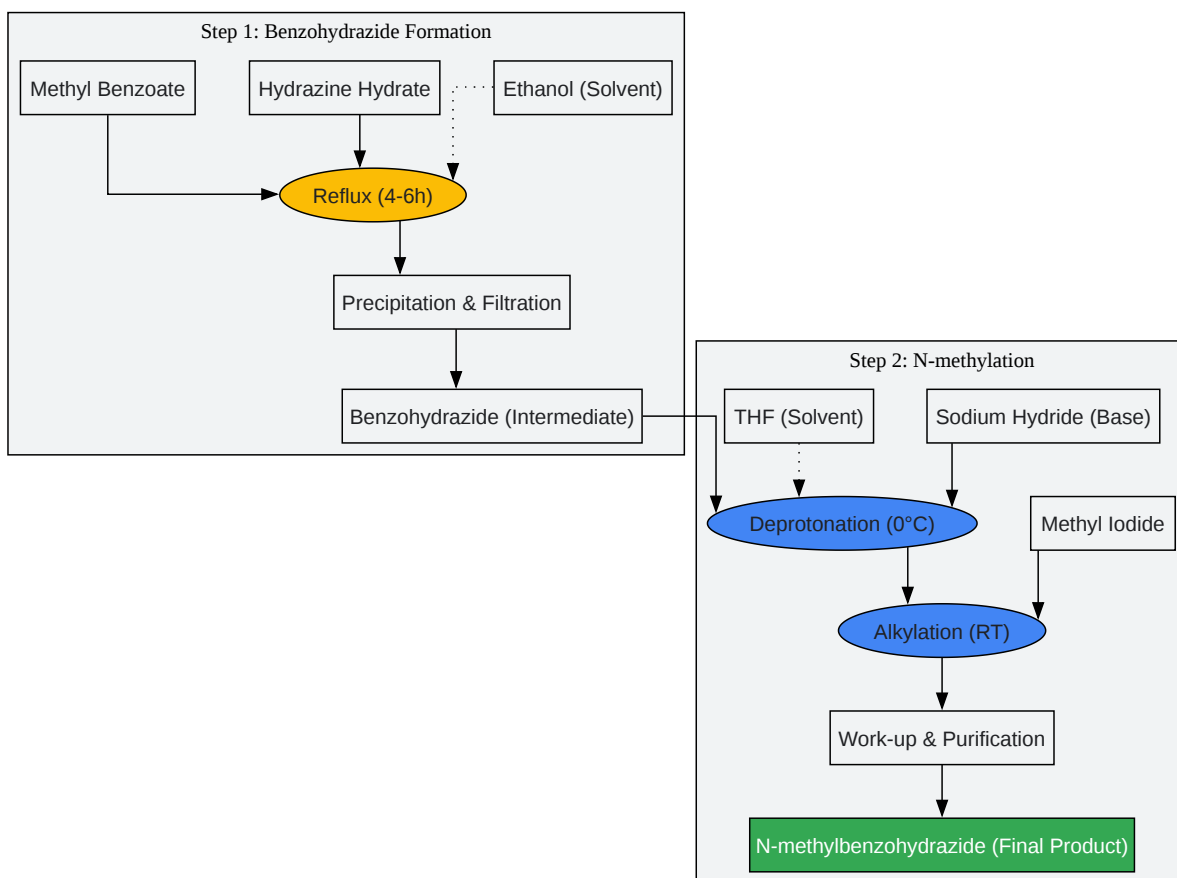
Step 1: Synthesis of Benzohydrazide from Methyl Benzoate

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl benzoate (1.0 equivalent) in ethanol (200 mL).
- **Hydrazine Addition:** Add hydrazine hydrate (3.0-5.0 equivalents) to the solution. The excess hydrazine drives the reaction to completion.
- **Reflux:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting methyl benzoate spot is consumed.
- **Isolation:** Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the benzohydrazide product.
- **Purification:** Filter the resulting white solid, wash with a small volume of cold ethanol to remove unreacted hydrazine, and dry under vacuum.

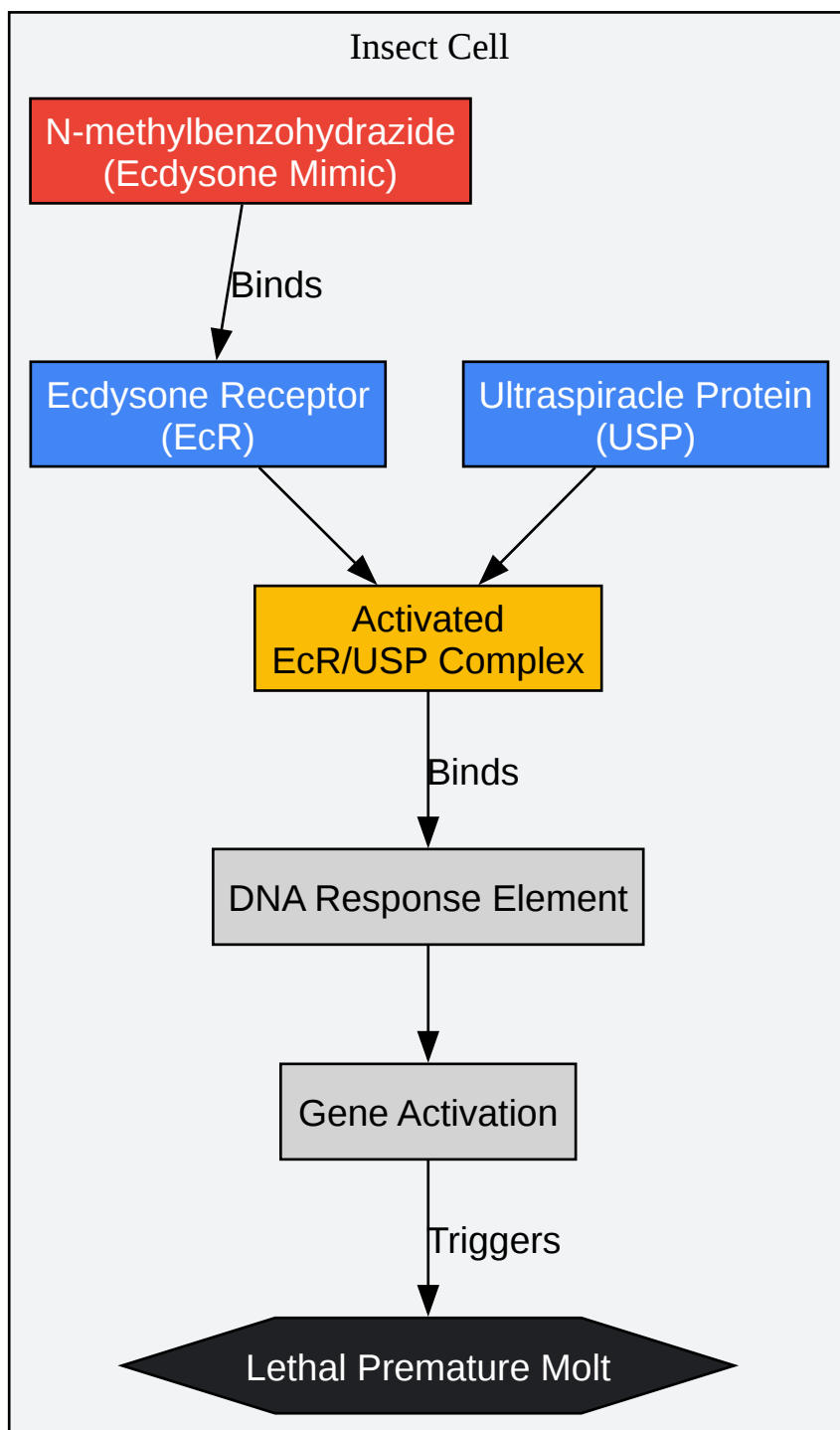
Step 2: N-methylation of Benzohydrazide

- **Reaction Setup:** Suspend the synthesized benzohydrazide (1.0 equivalent) in a suitable aprotic solvent like Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
- **Deprotonation:** Cool the suspension to 0°C in an ice bath. Add a strong base, such as Sodium Hydride (NaH) (1.1 equivalents), portion-wise. Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the hydrazide nitrogen.
- **Alkylation:** Add methyl iodide (CH₃I) (1.1 equivalents) dropwise to the cooled mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.
- **Work-up:** Once the reaction is complete, carefully quench the excess NaH with a slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **N-methylbenzohydrazide**.

Synthesis Workflow Diagram



Proposed MoA: Ecdysone Receptor Agonism

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Caption: Hypothesized binding of **N-methylbenzohydrazide** to the ecdysone receptor.

Protocols for Insecticidal Efficacy Evaluation

Systematic bioassays are required to quantify the insecticidal activity of **N-methylbenzohydrazide** against key agricultural pests.

Target Pest Selection

A representative panel should include pests from different orders to determine the spectrum of activity.

- Lepidoptera: Cabbage Looper (*Trichoplusia ni*), Fall Armyworm (*Spodoptera frugiperda*)
- Coleoptera: Colorado Potato Beetle (*Leptinotarsa decemlineata*)
- Hemiptera: Green Peach Aphid (*Myzus persicae*)

Protocol: Diet Incorporation Bioassay (for Lepidoptera)

This method is ideal for determining the lethal concentration (LC₅₀) for chewing insects.

- Stock Solution: Prepare a 10,000 ppm stock solution of **N-methylbenzohydrazide** in acetone.
- Serial Dilutions: Perform serial dilutions to create a range of concentrations (e.g., 100, 50, 25, 10, 5, 1, 0.1 ppm).
- Diet Preparation: Prepare a standard artificial insect diet. While the diet is still liquid and cooling (~50-60°C), add the insecticide dilutions at a ratio of 1 mL of solution per 99 mL of diet. A control diet should be treated with acetone only.
- Assay Setup: Dispense 2 mL of the treated diet into each well of a 24-well plate.
- Infestation: Place one neonate (first-instar) larva into each well. Seal the plate with a breathable cover.
- Incubation: Maintain the plates in a growth chamber at 25°C with a 16:8 (L:D) photoperiod.
- Data Collection: Assess mortality at 24, 48, 72, and 96 hours. Also, record sublethal effects such as failed molting or feeding cessation.

- Analysis: Use probit analysis to calculate the LC₅₀ and LC₉₀ values.

Protocol: Leaf Dip Bioassay (for Coleoptera & Lepidoptera)

This assay mimics foliar spray application.

- Plant Material: Use host plant leaves (e.g., potato for Colorado potato beetle, cabbage for Cabbage Looper).
- Treatment Solutions: Prepare aqueous serial dilutions of **N-methylbenzohydrazide**, including a surfactant (e.g., 0.01% Triton X-100) to ensure even coverage. A control solution should contain only water and surfactant.
- Application: Dip each leaf into the respective treatment solution for 10 seconds and allow it to air dry.
- Assay Setup: Place each dried leaf into a petri dish lined with moist filter paper.
- Infestation: Introduce 5-10 larvae (second or third-instar) into each dish.
- Incubation & Data Collection: As described in Protocol 3.2.

Data Summary Table

Target Pest	Bioassay Method	LC ₅₀ (ppm) [95% CI]	LC ₉₀ (ppm) [95% CI]	Sublethal Effects Noted
T. ni	Diet Incorporation	Molting disruption, head capsule slippage		
L. decemlineata	Leaf Dip	Reduced feeding, lethargy		
M. persicae	Leaf Dip/Spray			

Formulation and Non-Target Safety Assessment

For practical use, the active ingredient must be formulated into a stable, effective product and its safety profile must be understood.

Preliminary Formulation Protocol: Emulsifiable Concentrate (EC)

- **Dissolution:** Dissolve a precise weight of **N-methylbenzohydrazide** (e.g., 10g for a 10% EC) in a suitable aromatic solvent (e.g., Solvesso™ 150) to a final volume of ~80% of the target.
- **Emulsifier Addition:** Add a blend of anionic and non-ionic emulsifiers (e.g., Calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate) comprising 5-10% of the final volume.
- **Final Volume:** Bring the mixture to the final volume with the solvent and homogenize thoroughly.
- **Quality Control:** Test the emulsion stability by diluting the EC in standard hard water and observing for any separation over 24 hours.

Non-Target Organism Toxicity Assessment

Evaluating effects on beneficial species is a critical step in development. [5][6]Protocol: Acute Contact Toxicity to Honey Bees (*Apis mellifera*) (Adapted from OECD Guideline 214)

- **Test Substance Preparation:** Prepare a range of doses of **N-methylbenzohydrazide** in an acetone/water carrier.
- **Application:** Anesthetize young adult worker bees with CO₂. Using a micro-applicator, apply a 1 µL droplet of the test solution to the dorsal thorax of each bee. A control group is treated with the carrier solvent only.
- **Housing:** Place groups of 10 treated bees into cages with access to a sucrose solution.
- **Incubation:** Maintain at 25°C in the dark.
- **Data Collection:** Record mortality and any behavioral abnormalities (e.g., paralysis, disorientation) at 4, 24, and 48 hours.

- Analysis: Calculate the LD₅₀ (Lethal Dose, 50%) in µg of active ingredient per bee.

Protocol: Acute Immobilisation Test for *Daphnia magna* (Adapted from OECD Guideline 202)

- Test Solutions: Prepare a series of aqueous concentrations of **N-methylbenzohydrazide**.
- Assay Setup: Add 20 juvenile *Daphnia* (<24 hours old) to beakers containing the test solutions.
- Incubation: Maintain at 20°C with a 16:8 (L:D) photoperiod for 48 hours. Do not feed the organisms during the test.
- Data Collection: At 24 and 48 hours, count the number of immobilized *Daphnia* (those unable to swim after gentle agitation).
- Analysis: Calculate the EC₅₀ (Effective Concentration, 50%) for immobilization.

Ecotoxicology Data Summary

Test Organism	Test Type	Endpoint	Result (Value & Units)	Classification
<i>Apis mellifera</i>	Acute Contact	48h LD ₅₀		
<i>Daphnia magna</i>	Acute Immobilisation	48h EC ₅₀		

Resistance Management and Integrated Pest Management (IPM)

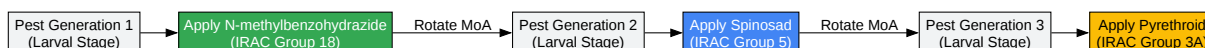
To ensure long-term viability, any new insecticide must be deployed within a sound resistance management framework. [7]

- MoA Classification: As a proposed ecdysone receptor agonist, **N-methylbenzohydrazide** would be classified in IRAC Group 18.
- Rotational Strategy: To delay the development of resistance, **N-methylbenzohydrazide** should be used in rotation with insecticides from different IRAC groups. It should not be

applied in consecutive generations of a pest.

- **Application Window:** A recommended strategy is to use **N-methylbenzohydrazide** within a specific "application window" targeting key larval stages, followed by a rotation to a different MoA, such as a neurotoxic agent (e.g., IRAC Group 3A - Pyrethroids) or a neuromuscular disruptor (e.g., IRAC Group 5 - Spinosyns), for the next pest generation.

Rotational Spray Program Diagram



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Caption: Example of a resistance management rotation using different MoA groups.

Conclusion and Future Directions

N-methylbenzohydrazide represents a promising starting point for the development of a novel insecticide within the valuable IGR class. The protocols outlined in this guide provide a robust framework for its synthesis, efficacy screening, and preliminary safety assessment. Future research should focus on:

- **Broad-Spectrum Efficacy:** Expanding bioassays to a wider range of agricultural and horticultural pests.
- **Field Trials:** Progressing from laboratory and greenhouse trials to small-scale field plots to evaluate performance under real-world conditions.
- **Toxicology:** Conducting comprehensive mammalian and environmental toxicology studies required for regulatory approval.
- **Metabolism Studies:** Investigating the metabolic fate of the compound in plants, soil, and water.

By following a structured and scientifically rigorous development path, the potential of **N-methylbenzohydrazide** and its derivatives to contribute to sustainable and effective crop

protection can be fully realized.

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